molecular formula C10H15NO2S B1525884 1-(4-Methylbenzenesulfonyl)propan-2-amine CAS No. 1334147-05-5

1-(4-Methylbenzenesulfonyl)propan-2-amine

Cat. No. B1525884
CAS RN: 1334147-05-5
M. Wt: 213.3 g/mol
InChI Key: QOXXAOXFOLCNBY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)propan-2-amine is a chemical compound with the CAS Number: 1334147-05-5 . It has a molecular weight of 213.3 and its IUPAC name is 1-methyl-2-[(4-methylphenyl)sulfonyl]ethylamine . It is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for 1-(4-Methylbenzenesulfonyl)propan-2-amine is 1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(4-Methylbenzenesulfonyl)propan-2-amine has a molecular weight of 213.3 . It is an oil at room temperature .

Scientific Research Applications

Cancer Therapeutic Development

Research into 1-(4-Methylbenzenesulfonyl)propan-2-amine and its analogs has shown potential applications in cancer therapy. Specifically, studies have identified structure-activity relationships for arylsulfonamide analogs, revealing that modifications to the 3,4-dimethoxybenzenesulfonyl group can significantly impact their ability to inhibit the HIF-1 pathway, a key target in cancer treatment. The presence of propan-2-amine in these compounds was found to enhance their inhibitory effect on HIF-1 activated transcription, suggesting that chemical modifications around the 1-(4-Methylbenzenesulfonyl)propan-2-amine structure could lead to improved pharmacological properties and effectiveness as cancer therapeutics (Mun et al., 2012).

Solid-Phase Synthesis Applications

The utility of benzenesulfonamides, closely related to 1-(4-Methylbenzenesulfonyl)propan-2-amine, extends to solid-phase synthesis where they serve as key intermediates. Their application in chemical transformations demonstrates the versatility of sulfonamide groups in synthesizing diverse privileged scaffolds. This review highlights the application of polymer-supported benzenesulfonamides prepared from various immobilized primary amines, underscoring the broad utility of these compounds in medicinal chemistry and drug development (Fülöpová & Soural, 2015).

Antibacterial Agents

Research on derivatives of 1-(4-Methylbenzenesulfonyl)propan-2-amine has demonstrated potent antibacterial activity. By modifying the N-atom with alkyl/aralkyl halides, a series of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides were synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds were found to be effective against various bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2015).

Electrochemical Applications

The electrochemical degradation of aromatic amines, including compounds structurally related to 1-(4-Methylbenzenesulfonyl)propan-2-amine, has been explored using boron-doped diamond electrodes. This study showcases the potential of electrochemical methods to effectively degrade aromatic amines, suggesting applications in environmental remediation and wastewater treatment. The degradation efficiency and the influence of various parameters were analyzed, offering insights into the electrochemical oxidation process (Pacheco et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXAOXFOLCNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzenesulfonyl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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